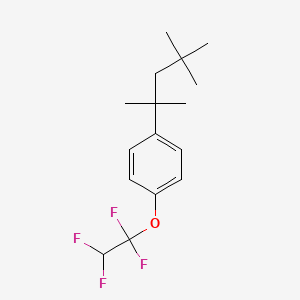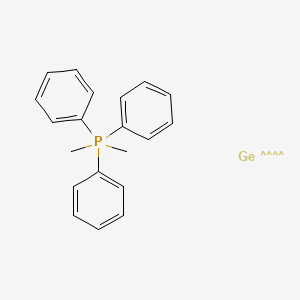
Decafluorohexane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decafluorohexane-2,5-dione is a chemical compound with the molecular formula C6F10O2 It is a fluorinated derivative of hexane-2,5-dione, characterized by the presence of ten fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Decafluorohexane-2,5-dione can be synthesized through the fluorination of hexane-2,5-dione. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Decafluorohexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated hexane derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hexane derivatives.
Substitution: Fluorinated amines or thiols.
Scientific Research Applications
Decafluorohexane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of decafluorohexane-2,5-dione involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, potentially altering their function. The presence of multiple fluorine atoms enhances its ability to participate in hydrogen bonding and van der Waals interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Hexane-2,5-dione: The non-fluorinated parent compound.
2,5-Hexanedione: Another isomer with similar structural features.
Perfluorohexane: A fully fluorinated hexane derivative.
Uniqueness
Decafluorohexane-2,5-dione is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to hexane-2,5-dione, it exhibits greater chemical stability and resistance to degradation. Its fluorinated nature also enhances its potential for use in specialized applications, such as in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
140173-05-3 |
|---|---|
Molecular Formula |
C6F10O2 |
Molecular Weight |
294.05 g/mol |
IUPAC Name |
1,1,1,3,3,4,4,6,6,6-decafluorohexane-2,5-dione |
InChI |
InChI=1S/C6F10O2/c7-3(8,1(17)5(11,12)13)4(9,10)2(18)6(14,15)16 |
InChI Key |
HHJHRNJNHBDZPM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(=O)C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)

![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)

